molecular formula C13H26N2O B6699872 N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide

N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide

Cat. No.: B6699872
M. Wt: 226.36 g/mol
InChI Key: IINRZBZLMMKGAA-UHFFFAOYSA-N
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Description

N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide is an organic compound with a complex structure that includes a cyclopentyl ring substituted with three methyl groups and an acetamide group

Properties

IUPAC Name

N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-10-8-13(3,4)9-12(10)15-7-5-6-14-11(2)16/h10,12,15H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINRZBZLMMKGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1NCCCNC(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide typically involves the reaction of 2,4,4-trimethylcyclopentylamine with a suitable acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reaction of 2,4,4-trimethylcyclopentylamine with acetic anhydride:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or alcohols in the presence of a base

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]acetamide
  • N-[3-(ethylamino)propyl]acetamide
  • N-[3-(isopropylamino)propyl]acetamide

Uniqueness

N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide is unique due to the presence of the 2,4,4-trimethylcyclopentyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.

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